

# Solubility Profile of 2-Allyl-6-isopropylphenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Allyl-6-isopropylphenol

CAS No.: 3354-56-1

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## Abstract

The characterization of impurities is a critical aspect of drug development, mandated by regulatory bodies to ensure the safety and efficacy of pharmaceutical products.[1][2] **2-Allyl-6-isopropylphenol**, a known process-related impurity of the anesthetic agent Propofol (2,6-diisopropylphenol), requires thorough physicochemical characterization.[3][4] Its solubility profile is a cornerstone of this characterization, directly influencing the development of robust analytical methods for its detection and quantification, informing formulation strategies, and providing insight into its potential behavior in biological systems. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and practical implications of determining the solubility profile of **2-Allyl-6-isopropylphenol**.

## Introduction: The Critical Role of Impurity Solubility

In pharmaceutical manufacturing, impurities can arise from starting materials, synthetic intermediates, or degradation products.[5][6] Understanding and controlling these impurities is paramount. **2-Allyl-6-isopropylphenol** is one such impurity associated with the synthesis of Propofol. The solubility of an impurity dictates the choice of solvents for reaction work-ups,

purification, and, most critically, for the development of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8] An accurate solubility profile enables chemists to develop sensitive and reliable methods for impurity detection and to design formulations that prevent impurity precipitation, ensuring product stability and patient safety.

## Physicochemical Properties of 2-Allyl-6-isopropylphenol and Related Analogues

While extensive data for **2-Allyl-6-isopropylphenol** is not readily available, its structure allows for reliable prediction of its properties based on well-characterized analogues like 2-isopropylphenol and propofol. The molecule features a phenolic hydroxyl group, which is polar and capable of hydrogen bonding, attached to a non-polar aromatic ring substituted with a lipophilic isopropyl group and an allyl group.

Table 1: Physicochemical Properties of **2-Allyl-6-isopropylphenol** and Structurally Related Compounds.

| Property          | 2-Isopropylphenol                   | Propofol (2,6-diisopropylphenol)      | 2-Allylphenol                        | Predicted for 2-Allyl-6-isopropylphenol  |
|-------------------|-------------------------------------|---------------------------------------|--------------------------------------|--|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O[9] | C <sub>12</sub> H <sub>18</sub> O[10] | C <sub>9</sub> H <sub>10</sub> O[11] | C <sub>12</sub> H <sub>16</sub> O        |
| Molecular Weight  | 136.19 g/mol                        | 178.27 g/mol [10]                     | 134.18 g/mol [11]                    | 176.26 g/mol                             |
| Appearance        | Light-yellow liquid[9]              | Off-white solid/liquid[10]            | Liquid                               | Likely a colorless to pale yellow liquid |
| Boiling Point     | 212-214 °C[12]                      | ~256 °C                               | ~220 °C[11]                          | >220 °C                                  |
| logP (o/w)        | 2.88[9]                             | 3.83                                  | 2.59[11]                             | ~3.0 - 3.5                               |
| Water Solubility  | Slightly soluble / Insoluble[9]     | Poorly soluble                        | Low solubility                       | Expected to be poorly soluble in water   |

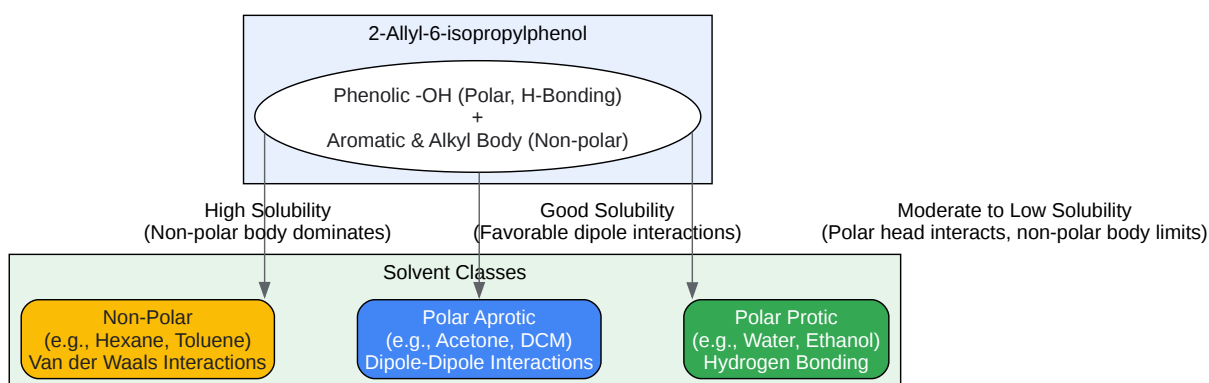
| Acidity (pKa) | ~10 (Phenolic) | ~11 (Phenolic) | ~10 (Phenolic) | ~10-11 (Phenolic) |

The predicted high logP value suggests that **2-Allyl-6-isopropylphenol** is lipophilic ("fat-loving") and will exhibit poor aqueous solubility. However, its phenolic nature (pKa ~10-11) implies that its solubility in aqueous media will be highly pH-dependent, increasing significantly in basic conditions due to the formation of the more polar phenolate anion.[13]

## Theoretical Principles: What Governs Solubility?

The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is the guiding principle.

- **Solvent Polarity:** Solvents are broadly classified as polar or non-polar. Polar solvents (e.g., water, methanol) have significant dipole moments and can engage in strong intermolecular interactions like hydrogen bonding. Non-polar solvents (e.g., hexane, toluene) have weak dispersion forces. As a molecule with both a polar hydroxyl group and a non-polar hydrocarbon body, **2-Allyl-6-isopropylphenol** is expected to have moderate solubility in polar protic solvents (like ethanol) and good solubility in less polar solvents (like dichloromethane or ether). The polarity of the solvent is a critical factor in the extraction and solubility of phenolic compounds.[14][15]
- **Hydrogen Bonding:** The phenolic -OH group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) will interact favorably with this part of the molecule, enhancing solubility.
- **pH-Dependent Solubility:** For ionizable compounds like phenols, the pH of the aqueous medium is a critical determinant of solubility. At a pH below the compound's pKa, the neutral, less soluble form predominates. At a pH above the pKa, the compound deprotonates to form a charged ion (phenolate), which is significantly more soluble in water. This principle is fundamental to developing aqueous-based analytical methods or formulations.[13]



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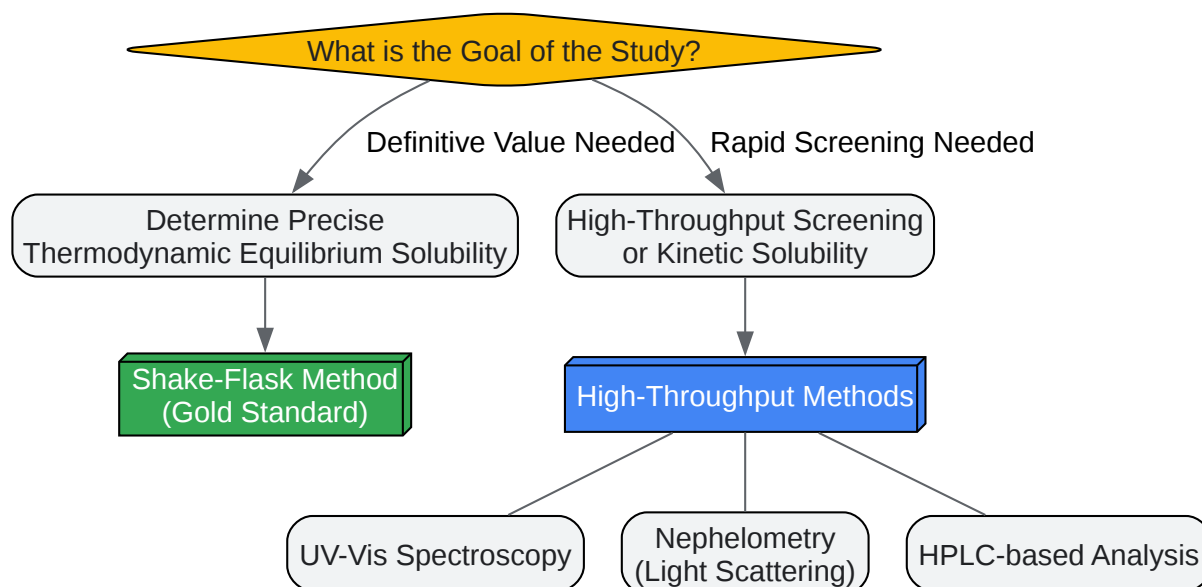
Caption: Relationship between molecular features and solvent classes.

## Experimental Determination of Solubility

Determining solubility requires robust, validated methods. The choice of method depends on the desired outcome, whether it's a precise thermodynamic value or a rapid kinetic screen.

## Methodology Selection

A tiered approach is often most effective for characterizing a new compound or impurity.



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Caption: Decision tree for selecting a solubility determination method.

- **Shake-Flask Method (Thermodynamic Solubility):** This is considered the "gold standard" for solubility measurement as it determines the equilibrium solubility of a compound.[16][17] An excess of the solid compound is agitated in the solvent for an extended period until the concentration of the dissolved solute in the solution reaches a constant value.[17] This method is precise but can be low-throughput.[18]
- **High-Throughput Screening (HTS) Methods (Kinetic Solubility):** For early-stage development or screening of multiple solvent systems, faster methods are employed. These typically involve adding a concentrated stock solution of the compound (often in DMSO) to the aqueous buffer and measuring the point at which precipitation occurs.[18][19] Methods like UV-spectroscopy or nephelometry (light scattering) are used for detection.[20] While faster, these methods measure "kinetic solubility," which can sometimes overestimate the true thermodynamic solubility.

## Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to provide a self-validating system for determining the thermodynamic solubility of **2-Allyl-6-isopropylphenol**.

Objective: To determine the equilibrium solubility of **2-Allyl-6-isopropylphenol** in a selected solvent at a controlled temperature.

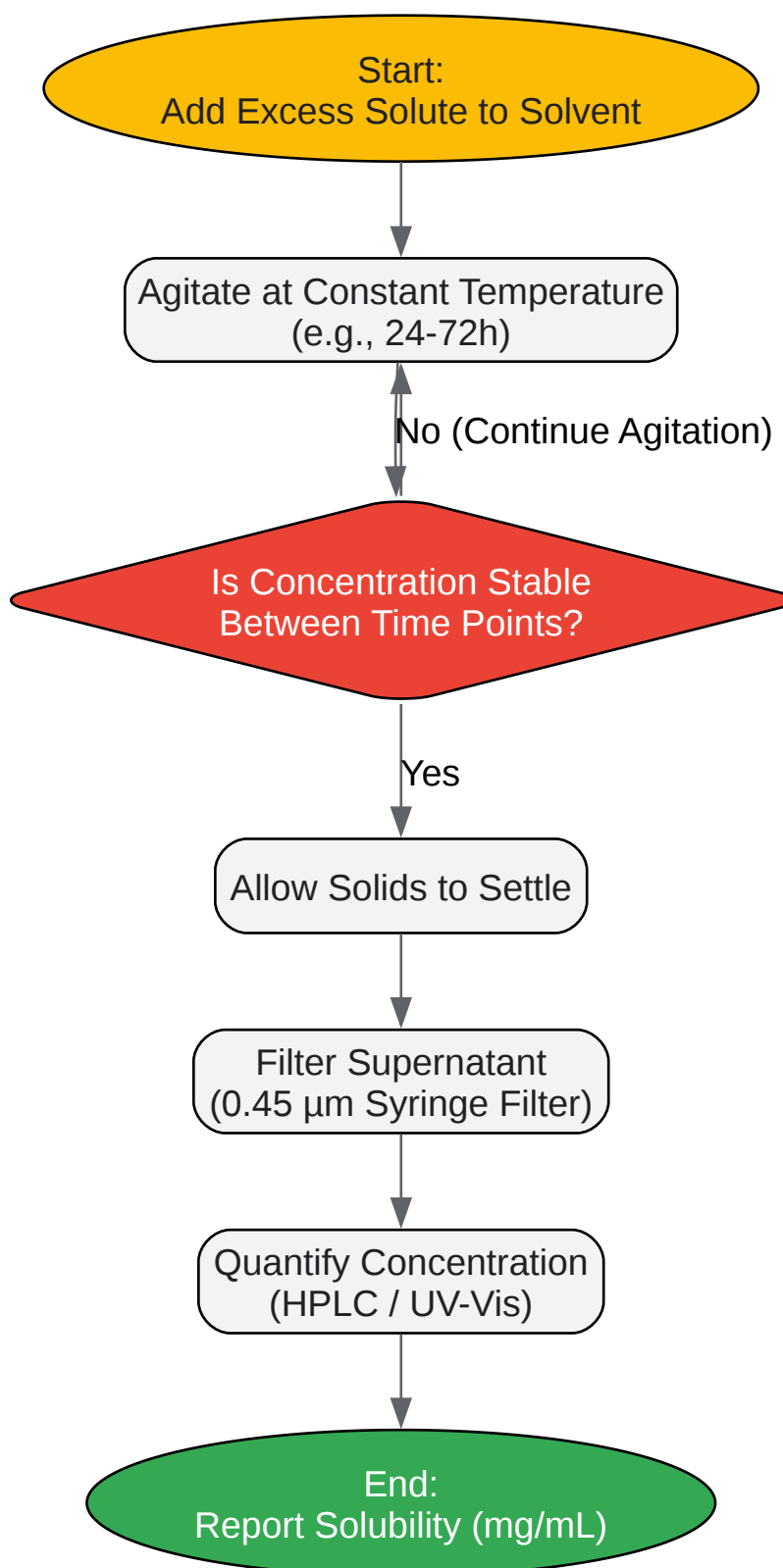
Materials:

- **2-Allyl-6-isopropylphenol** (as pure as available)
- Solvent of choice (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile, Hexane)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringes and syringe filters (0.22 or 0.45  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- HPLC or UV-Vis Spectrophotometer for quantification

Protocol Steps:

- Preparation: Add an excess amount of **2-Allyl-6-isopropylphenol** to a vial. The key is to have undissolved solid visibly present throughout the experiment to ensure saturation is reached.<sup>[17]</sup> As a starting point, add ~5-10 mg of the compound to 2 mL of the solvent.
- Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period.
  - Causality Insight: Consistent agitation is crucial to ensure the entire solvent volume is exposed to the solid, facilitating the dissolution process and reaching equilibrium faster than static soaking.

- **Equilibrium Confirmation (Self-Validation):** To ensure equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.<sup>[17]</sup>
- **Sample Collection and Preparation:** Once equilibrium is reached, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove all undissolved particles.
  - **Causality Insight:** Filtration is a critical step. Any particulate matter in the sample will lead to an overestimation of solubility when analyzed. The first few drops of the filtrate should be discarded to saturate the filter material and prevent adsorption losses.
- **Dilution:** Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis method against a calibration curve prepared from known concentrations of **2-Allyl-6-isopropylphenol**.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L.



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Caption: Experimental workflow for the Shake-Flask solubility method.

## Expected Solubility Profile and Data Interpretation

Based on the physicochemical properties, a qualitative solubility profile can be predicted.

Quantitative data would be generated using the protocol described above.

Table 2: Predicted Qualitative Solubility of **2-Allyl-6-isopropylphenol** in Common Solvents.

| Solvent               | Polarity Index | Solvent Type         | Predicted Solubility | Rationale   |
|-----------------------|----------------|----------------------|----------------------|---|
| Hexane                | 0.1            | Non-Polar            | High                 | "Like dissolves like"; the non-polar hydrocarbon body of the solute interacts well with the non-polar solvent.            |
| Toluene               | 2.4            | Non-Polar (Aromatic) | Very High            | Aromatic ring of toluene interacts favorably with the aromatic ring of the solute.  |
| Dichloromethane (DCM) | 3.1            | Polar Aprotic        | Very High            | Good balance of polarity to interact with the phenol group while being non-polar enough to dissolve the hydrocarbon body. |
| Acetone               | 5.1            | Polar Aprotic        | High                 | Acts as a hydrogen bond acceptor for the phenolic proton.   |
| Ethanol               | 4.3            | Polar Protic         | High                 | Can act as both a hydrogen bond donor and acceptor, interacting well  |

| Solvent      | Polarity Index | Solvent Type  | Predicted Solubility | Rationale   |
|--------------|----------------|---------------|----------------------|---|
|              |                |               |                      | with the phenol group.[9]   |
| Methanol     | 5.1            | Polar Protic  | Moderate to High     | More polar than ethanol, solubility may be slightly lower due to the large non-polar part of the solute. Propofol is soluble in methanol.[10] |
| Acetonitrile | 5.8            | Polar Aprotic | Moderate             | Commonly used in reverse-phase HPLC for phenolic compounds, indicating sufficient solubility.[7][21]  |
| Water        | 10.2           | Polar Protic  | Very Low             | The large, non-polar hydrocarbon structure dominates, leading to poor interactions with the highly polar water network.[9]                    |

| 0.1 M NaOH (aq) | N/A | Aqueous Basic | High | At pH >> pKa, the molecule is deprotonated to the highly water-soluble phenolate anion.[13] |

## Implications in Drug Development

- **Analytical Method Development:** The solubility data is crucial for creating methods to test for this impurity. For reverse-phase HPLC, a mobile phase containing solvents like acetonitrile or methanol is chosen because the analyte is soluble in them.[4] The poor aqueous solubility justifies the use of organic solvents in the diluent to ensure the impurity fully dissolves before injection.
- **Formulation Science:** If propofol formulations are aqueous-based (like emulsions), the very low intrinsic aqueous solubility of **2-Allyl-6-isopropylphenol** is a critical concern.[22] This data helps formulators assess the risk of the impurity precipitating out of the drug product over time, which could impact product safety and stability.
- **Regulatory Compliance:** Regulatory agencies like the FDA and EMA require the characterization and control of impurities according to ICH guidelines (Q3A/Q3B).[1][5] Providing a comprehensive solubility profile is part of the expected characterization data for any identified impurity, demonstrating a thorough understanding of the substance.

## Conclusion

The solubility profile of **2-Allyl-6-isopropylphenol** is a critical dataset for any drug development program involving Propofol. A systematic approach, beginning with an understanding of the compound's physicochemical properties and the theoretical principles of solubility, allows for the rational selection and execution of experimental methods like the gold-standard shake-flask technique. The resulting data directly informs the development of robust analytical controls and stable drug product formulations, ultimately ensuring compliance with global regulatory standards and safeguarding patient health.

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